molecular formula C18H16N2O4 B2599395 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione CAS No. 341967-16-6

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione

Cat. No. B2599395
CAS RN: 341967-16-6
M. Wt: 324.336
InChI Key: JCFHAFVNBTYUIY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a five-membered ring structure containing an imidazolidine ring, a benzyl group, and a phenoxyethyl group. This compound has been used in various synthetic pathways and has been studied for its potential applications in the fields of medicine and biochemistry. In

Scientific Research Applications

Synthesis and Activity Evaluation

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione and its derivatives have been synthesized and evaluated for various biological activities. In a study by Jung et al. (2003), imidazolidinetrionylsaccharin derivatives, similar in structure to the compound , were synthesized through a four-reaction step process. The biological tests conducted included Plant Response Screening, Insect Primary Screening, and Fungicide Primary Screening, indicating the compound's potential utility in agricultural chemistry and bioactivity assessment Jung et al., 2003.

Radio-Sensitizing Agents in Cancer Therapy

Compounds structurally similar to 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione have been synthesized and evaluated for their radio-sensitizing activity against cancer cell lines. A study by Reddy et al. (2010) synthesized a series of derivatives and evaluated their potential as radio-sensitizers, finding that some analogs showed potent activity, indicating potential applications in enhancing the efficacy of radiotherapy in cancer treatment Reddy et al., 2010.

Coordination Chemistry and Catalysis

The compound and its derivatives have also been explored in coordination chemistry. Xu et al. (2007) synthesized sodium and ytterbium complexes with imidazolidine-bridged bis(phenolato) ligands. These complexes were characterized and evaluated for their potential in catalytic applications, like the synthesis of ytterbium derivatives through salt metathesis reactions, indicating the compound's relevance in material science and catalysis Xu et al., 2007.

Enzyme Inhibition for Therapeutic Applications

A series of novel inhibitors derived from compounds structurally related to 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione were synthesized and evaluated for their inhibitory activity on cholinergic enzymes. The study by Pejchal et al. (2011) highlights the high inhibitory activity of these compounds, potentially making them candidates for treating conditions related to cholinergic system dysfunctions, such as Alzheimer's disease Pejchal et al., 2011.

properties

IUPAC Name

1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16-17(22)20(13-14-7-3-1-4-8-14)18(23)19(16)11-12-24-15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFHAFVNBTYUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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